molecular formula C6H7ClINO B13705797 O-(4-Iodophenyl)hydroxylamine Hydrochloride

O-(4-Iodophenyl)hydroxylamine Hydrochloride

Cat. No.: B13705797
M. Wt: 271.48 g/mol
InChI Key: VVPZAABAMBQTLJ-UHFFFAOYSA-N
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Description

O-(4-Iodophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine group (-NHOH) is substituted with a 4-iodophenyl moiety. These compounds are typically used as intermediates in organic synthesis, derivatization reagents in analytical chemistry, or bioactive molecules in pharmaceuticals. The iodine substituent introduces steric bulk and electronic effects, distinguishing it from analogs with nitro, methoxy, or halogen substituents [12].

Properties

Molecular Formula

C6H7ClINO

Molecular Weight

271.48 g/mol

IUPAC Name

O-(4-iodophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H

InChI Key

VVPZAABAMBQTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1ON)I.Cl

Origin of Product

United States

Preparation Methods

Conventional Nucleophilic Substitution Method

The most common and straightforward method for preparing this compound involves the nucleophilic substitution of 4-iodobenzyl chloride with hydroxylamine hydrochloride.

Procedure:

  • React 4-iodobenzyl chloride with hydroxylamine hydrochloride in a suitable solvent such as ethanol or methanol.
  • Mild heating (reflux at approximately 78°C) is applied for about 12 hours to facilitate the reaction.
  • Upon completion, the product is isolated by recrystallization, commonly from ethyl acetate.

Yields and Purity:

  • Typical yields exceed 70% after recrystallization.
  • Purity is generally high, suitable for further synthetic applications.

This method benefits from operational simplicity and relatively high yield, making it suitable for laboratory synthesis and scalable for industrial applications.

One-Pot Sequential Synthesis from 4-Iodobenzaldehyde

An alternative approach avoids isolating intermediates by performing a one-pot reaction involving 4-iodobenzaldehyde, hydroxylamine, and hydrochloric acid.

Procedure:

  • Mix 4-iodobenzaldehyde with hydroxylamine and hydrochloric acid in a suitable solvent system.
  • The reaction proceeds under controlled temperature conditions to form the hydroxylamine derivative directly.
  • The product is purified by crystallization or chromatographic techniques.

Yields and Purity:

  • This method achieves yields around 65% with high purity (~98% by HPLC).
  • It reduces reaction steps and handling time, improving efficiency.

Mitsunobu Reaction-Based Synthesis of O-Alkylhydroxylamines

A more general and versatile synthetic route to O-alkylhydroxylamines, applicable to O-(4-Iodophenyl)hydroxylamine derivatives, involves the Mitsunobu reaction.

Procedure:

  • Start with the corresponding alcohol (e.g., 4-iodobenzyl alcohol).
  • React with triphenylphosphine and N-hydroxylphthalimide in tetrahydrofuran (THF) at 0°C.
  • Add diisopropylazodicarboxylate dropwise and allow the mixture to warm to room temperature over 3 hours.
  • After completion, treat with hydrazine monohydrate to liberate the hydroxylamine.
  • Filter and purify the product by flash chromatography.
  • Finally, convert the free base to the hydrochloride salt by treatment with HCl in ether.

This method is advantageous for its mild conditions and broad substrate scope, although it involves multiple steps and reagents.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution 4-Iodobenzyl chloride + NH2OH·HCl Reflux in ethanol/methanol, 12 h >70 High Simple, scalable Requires halide precursor
One-Pot from 4-Iodobenzaldehyde 4-Iodobenzaldehyde + NH2OH + HCl Controlled temp, no isolation steps ~65 ~98 (HPLC) Efficient, fewer steps Moderate yield
Mitsunobu Reaction 4-Iodobenzyl alcohol + reagents THF, 0°C to RT, multiple steps Moderate High Mild conditions, broad applicability Multi-step, costly reagents
General Hydroxylamine Hydrochloride Sodium nitrite or nitromethane Various industrial conditions Variable High Industrial scale Not specific for aryl derivatives

Detailed Reaction Schemes and Conditions

Nucleophilic Substitution Reaction

$$
\text{4-Iodobenzyl chloride} + \text{Hydroxylamine hydrochloride} \xrightarrow[\text{EtOH, reflux}]{12\,h} \text{this compound} + \text{HCl}
$$

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (~78°C)
  • Time: 12 hours
  • Workup: Recrystallization from ethyl acetate

Mitsunobu Reaction Sequence

  • Formation of O-(4-iodobenzyl)phthalimide intermediate:

$$
\text{4-Iodobenzyl alcohol} + \text{N-hydroxylphthalimide} + \text{PPh}_3 + \text{DIAD} \xrightarrow[\text{THF, 0°C to RT}]{3\,h} \text{O-(4-iodobenzyl)phthalimide}
$$

  • Hydrazinolysis:

$$
\text{O-(4-iodobenzyl)phthalimide} + \text{Hydrazine monohydrate} \rightarrow \text{O-(4-iodobenzyl)hydroxylamine}
$$

  • Salt formation:

$$
\text{O-(4-iodobenzyl)hydroxylamine} + \text{HCl (ether)} \rightarrow \text{this compound}
$$

Research Data and Yields

Step Conditions Yield (%) Notes
Nucleophilic substitution 78°C, 12 h, EtOH >70 Recrystallization improves purity
One-pot synthesis Ambient to mild heating ~65 High purity by HPLC
Mitsunobu reaction (overall) 0°C to RT, multiple steps Moderate Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions: O-(4-Iodophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(4-Iodophenyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving nitrogen-containing compounds.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of O-(4-Iodophenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s molecular targets include various nucleophiles, such as amines, thiols, and alkoxides, which react with the electrophilic nitrogen atom in the hydroxylamine group.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the aryl/benzyl group significantly influence reactivity and physical properties:

Compound Name Substituent Molecular Weight (g/mol) Key Electronic Effects
O-(4-Iodophenyl)hydroxylamine HCl I (iodo) ~271.5 (calculated) Electron-withdrawing (inductive), bulky
O-(4-Methoxybenzyl)hydroxylamine HCl OCH₃ (methoxy) 189.64 Electron-donating (resonance)
O-(4-Nitrobenzyl)hydroxylamine HCl NO₂ (nitro) ~202.5 (calculated) Strong electron-withdrawing
O-(4-Chlorobenzyl)hydroxylamine HCl Cl (chloro) 194.05 Moderately electron-withdrawing
PFBHA* C₆F₅ (pentafluoro) 249.56 Strong electron-withdrawing (fluorine)

*PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

Key Observations :

  • Its moderate electron-withdrawing nature (via inductive effects) may reduce reactivity compared to methoxy derivatives but enhance stability compared to nitro analogs [12].
  • Methoxy substituent : Enhances solubility in polar solvents due to resonance donation, making it suitable for pharmaceutical applications (e.g., aldose reductase inhibitors) [17].
  • Nitro and pentafluoro substituents : Strong electron-withdrawing effects increase electrophilicity, favoring reactions with carbonyl groups (e.g., derivatization in analytical chemistry) [5].

Physicochemical Properties

Compound Name Solubility Stability Melting Point (°C)
O-(4-Iodophenyl)hydroxylamine HCl Low (polar solvents) Sensitive to light/heat* Not reported
O-(4-Methoxybenzyl)hydroxylamine HCl High in MeOH/EtOH Stable at RT ~215 (decomposes)
PFBHA Soluble in DMF Stable under derivatization 215
O-(4-Chlorobenzyl)hydroxylamine HCl Moderate in H₂O Hygroscopic Not reported

*Inferred from iodine’s photolabile nature.

Biological Activity

O-(4-Iodophenyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8ClN2O
  • Molecular Weight : 185.60 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and organic solvents

The presence of the iodine atom at the para position of the phenyl group significantly influences the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.

This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a crucial role in immune regulation and cancer progression by modulating the availability of tryptophan, which is essential for T-cell function and proliferation. By inhibiting IDO1, this compound may enhance immune responses against tumors and other pathological conditions.

Table 1: Summary of Biological Activities

Activity Description
IDO1 InhibitionModulates immune responses by affecting tryptophan metabolism
Enzyme InteractionInteracts with various enzymes involved in metabolic pathways
Potential Anti-Cancer EffectsMay inhibit tumor growth through immune modulation

Case Studies and Experimental Data

  • Inhibition of IDO1 :
    • Studies have shown that this compound exhibits significant inhibitory activity against IDO1, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism as a mechanism-based inhibitor suggests that it binds to the enzyme's active site, leading to a decrease in tryptophan catabolism, which can enhance T-cell activity in tumor microenvironments.
  • Impact on Tumor Microenvironment :
    • In vitro studies demonstrated that treatment with this compound resulted in increased levels of tryptophan and downstream metabolites associated with enhanced immune responses . This indicates a potential application in cancer immunotherapy.
  • Structural Analogs :
    • Comparative studies with structurally similar compounds revealed that the unique iodine substitution on the phenyl ring significantly enhances the biological activity of this compound compared to its analogs without such substitutions .

Applications and Future Directions

The biological activities of this compound open avenues for its application in drug development, particularly as an immunomodulatory agent in cancer therapy. Further research is necessary to explore:

  • Binding Affinity Studies : Detailed studies on how this compound interacts at the molecular level with IDO1 and other potential targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile through animal models to assess therapeutic potential.
  • Development of Derivatives : Investigating modifications to enhance potency, selectivity, and reduce potential side effects.

Q & A

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

  • Methodological Answer :
  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC:
  • Acidic (pH 2) : Rapid hydrolysis of hydroxylamine to ketone (t₁/₂ = 2 h).
  • Alkaline (pH 10) : Slow decomposition (t₁/₂ = 24 h) due to deprotonation stabilizing the structure .

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